(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BF3N2O2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further bonded to a boronic acid moiety. It is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to participate in various coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura coupling, a type of palladium-catalyzed carbon-carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura coupling .
Result of Action
The compound’s participation in the suzuki-miyaura coupling suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to organic chemistry and biochemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.
Industrial Production Methods: On an industrial scale, the production of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of automated systems and advanced catalytic methods ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
(2-(Trifluoromethyl)pyridine-5-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-(Trifluoromethyl)phenyl)boronic acid: Contains a phenyl ring instead of a pyrimidine ring.
(2-(Trifluoromethyl)thiazole-5-yl)boronic acid: Features a thiazole ring instead of a pyrimidine ring.
Uniqueness: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is unique due to its trifluoromethyl-substituted pyrimidine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals where specific electronic characteristics are required .
Properties
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-1-3(2-11-4)6(12)13/h1-2,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMIKKBMMAABO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308298-23-8 |
Source
|
Record name | 1308298-23-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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